molecular formula C33H24BrN B1504284 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole CAS No. 1186644-43-8

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole

Cat. No.: B1504284
CAS No.: 1186644-43-8
M. Wt: 514.5 g/mol
InChI Key: LYOIWHQTWCWWFK-UHFFFAOYSA-N
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Description

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated fluorenyl group and a phenyl-substituted carbazole moiety. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of 9,9-dimethylfluorene to introduce the bromine atom at the 7-position. This is followed by a coupling reaction with 9-phenylcarbazole under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The bromine atom in the fluorenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes and carbazoles.

Scientific Research Applications

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated fluorene derivative with similar structural features.

    9-Phenylcarbazole: A compound with a similar carbazole moiety but lacking the brominated fluorenyl group.

Uniqueness

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole is unique due to the combination of its brominated fluorenyl group and phenyl-substituted carbazole moiety. This unique structure imparts distinctive chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

3-(7-bromo-9,9-dimethylfluoren-2-yl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24BrN/c1-33(2)29-19-22(12-15-25(29)26-16-14-23(34)20-30(26)33)21-13-17-32-28(18-21)27-10-6-7-11-31(27)35(32)24-8-4-3-5-9-24/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOIWHQTWCWWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=C1C=C(C=C7)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697135
Record name 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186644-43-8
Record name 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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